molecular formula C24H29FN2O3S B248586 (4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone

(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone

Numéro de catalogue B248586
Poids moléculaire: 444.6 g/mol
Clé InChI: LEMUJQKQJCOLGK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone, commonly known as BMS-986121, is a novel small molecule inhibitor of TYK2 (Tyrosine Kinase 2) enzyme. The TYK2 enzyme plays a crucial role in the immune system, and it is involved in the signaling pathways of several cytokines. BMS-986121 has been shown to have potential therapeutic applications in several autoimmune and inflammatory diseases.

Mécanisme D'action

BMS-986121 selectively inhibits the TYK2 enzyme, which plays a crucial role in the immune system's signaling pathways. The TYK2 enzyme is involved in the signaling of several cytokines, including IL-12, IL-23, and Type I interferons. Inhibition of TYK2 blocks the signaling of these cytokines, leading to a reduction in inflammation and immune response. BMS-986121 has been shown to be highly selective for TYK2, with minimal off-target effects.
Biochemical and Physiological Effects:
BMS-986121 has been shown to have potent anti-inflammatory and immunosuppressive effects in several preclinical studies. In animal models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease, BMS-986121 has been shown to reduce inflammation and improve disease symptoms. BMS-986121 has also been shown to reduce the production of pro-inflammatory cytokines, such as IL-17 and IL-23.

Avantages Et Limitations Des Expériences En Laboratoire

BMS-986121 has several advantages for lab experiments. It is a highly selective inhibitor of TYK2, with minimal off-target effects. It has also been shown to be effective in several animal models of autoimmune and inflammatory diseases. However, there are some limitations to the use of BMS-986121 in lab experiments. It has a short half-life, which may limit its efficacy in some experiments. It is also a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types.

Orientations Futures

There are several future directions for the research and development of BMS-986121. One potential application is in the treatment of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986121 in these diseases. Another potential application is in the treatment of certain cancers, which are known to be driven by cytokine signaling pathways. BMS-986121 may also have potential applications in the treatment of viral infections, such as COVID-19, which are known to induce cytokine storms. Overall, BMS-986121 has shown great promise as a potential therapeutic agent for several autoimmune and inflammatory diseases, and further research is needed to fully understand its potential applications.

Méthodes De Synthèse

The synthesis of BMS-986121 involves several steps, starting with the synthesis of 4-benzylpiperidine. The benzyl group is then protected with tert-butyldimethylsilyl (TBDMS) to obtain the intermediate compound. The intermediate is then coupled with 4-fluorobenzenesulfonyl chloride to obtain the desired product, BMS-986121. The synthesis of BMS-986121 has been reported in the literature, and it has been optimized to obtain high yields and purity.

Applications De Recherche Scientifique

BMS-986121 has been extensively studied for its potential therapeutic applications in several autoimmune and inflammatory diseases. TYK2 is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and Type I interferons. Inhibition of TYK2 has been shown to have potential therapeutic applications in several autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Propriétés

Nom du produit

(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone

Formule moléculaire

C24H29FN2O3S

Poids moléculaire

444.6 g/mol

Nom IUPAC

(4-benzylpiperidin-1-yl)-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanone

InChI

InChI=1S/C24H29FN2O3S/c25-22-8-10-23(11-9-22)31(29,30)27-14-4-7-21(18-27)24(28)26-15-12-20(13-16-26)17-19-5-2-1-3-6-19/h1-3,5-6,8-11,20-21H,4,7,12-18H2

Clé InChI

LEMUJQKQJCOLGK-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4

SMILES canonique

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.